![molecular formula C11H12BF4N3O B2752290 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate CAS No. 1414773-56-0](/img/structure/B2752290.png)

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

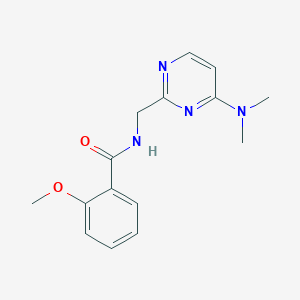

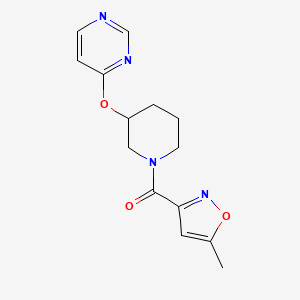

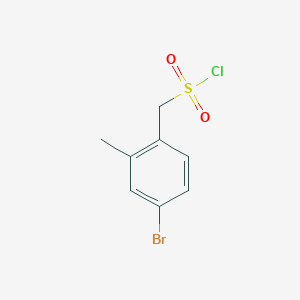

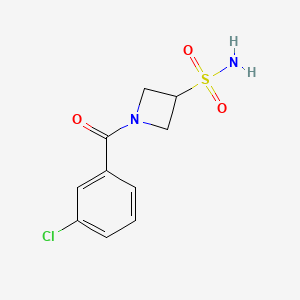

“2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate” is a chemical compound with the CAS Number: 1414773-56-0 . It has a molecular weight of 289.04 .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11H12BF4N3O .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C, protected from light, and under nitrogen .Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally related to MFCD32640810, has been extensively studied for its anticancer properties. The ability to interact with various cancer targets through hydrogen bond accepting and donating characteristics makes this class of compounds promising for the design and development of new anticancer drugs .

Antimicrobial Agents

Compounds derived from the triazolothiadiazine core have shown significant antimicrobial activity. This includes potential against a broad spectrum of bacteria and fungi, making them valuable in the research for new antibiotics and antifungal agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory effects of triazolothiadiazine derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new pain relief medications .

Antioxidant Properties

The antioxidant capacity of these molecules is another area of interest. By scavenging free radicals, they can contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antiviral Applications

Research has indicated that triazolothiadiazine derivatives exhibit antiviral activities. They can be optimized to inhibit viral replication, which is crucial in the fight against viral infections .

Enzyme Inhibition

These compounds have been identified as potent enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. This property is significant for the treatment of various conditions, such as glaucoma, Alzheimer’s disease, and hormone-dependent cancers .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is identified as corrosive (GHS05) . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 .

properties

IUPAC Name |

2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N3O.BF4/c1-2-4-10(5-3-1)14-9-13-6-7-15-8-11(13)12-14;2-1(3,4)5/h1-5,9H,6-8H2;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANXENJFUOLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)